N-ethyl-3-methylazetidin-3-amine

basicity physicochemical properties medicinal chemistry

N-Ethyl-3-methylazetidin-3-amine is a C6H14N2 secondary amine featuring a strained four-membered azetidine ring substituted with a methyl group and an N-ethylamino group at the 3-position. This scaffold combines the conformational rigidity of azetidine with a balanced hydrogen-bond donor/acceptor profile (1 HBD, 2 HBA), making it a valuable building block for exploring steric and electronic effects in structure-activity relationship (SAR) studies.

Molecular Formula C6H14N2
Molecular Weight 114.19 g/mol
CAS No. 149696-15-1
Cat. No. B134696
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-ethyl-3-methylazetidin-3-amine
CAS149696-15-1
SynonymsN-ETHYL-3-METHYL-3-AZETIDINAMINE
Molecular FormulaC6H14N2
Molecular Weight114.19 g/mol
Structural Identifiers
SMILESCCNC1(CNC1)C
InChIInChI=1S/C6H14N2/c1-3-8-6(2)4-7-5-6/h7-8H,3-5H2,1-2H3
InChIKeyMPSVIRTVELVFSN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Ethyl-3-methylazetidin-3-amine (CAS 149696-15-1): A Compact Azetidine-Amine Scaffold for MedChem Library Design and CNS-Focused Drug Discovery


N-Ethyl-3-methylazetidin-3-amine is a C6H14N2 secondary amine featuring a strained four-membered azetidine ring substituted with a methyl group and an N-ethylamino group at the 3-position. This scaffold combines the conformational rigidity of azetidine with a balanced hydrogen-bond donor/acceptor profile (1 HBD, 2 HBA), making it a valuable building block for exploring steric and electronic effects in structure-activity relationship (SAR) studies . Its predicted physicochemical properties (MW 114.19, pKa ~11.46, estimated LogP ~0.8) position it within lead-like chemical space for central nervous system (CNS) drug discovery programs [1].

Why Generic Azetidine-3-amine Replacements Cannot Substituted for N-Ethyl-3-methylazetidin-3-amine Without Altering Key Molecular Recognition Features


Although azetidine-3-amine derivatives share a common four-membered ring backbone, subtle variations in N-alkylation and C3-methylation profoundly affect basicity, lipophilicity, and steric environment. The N-ethyl group in N-ethyl-3-methylazetidin-3-amine provides a specific balance between hydrophobic surface area and hydrogen-bond donor capacity (1 HBD) that cannot be replicated by N,N-dimethyl analogs (0 HBD), N-unsubstituted derivatives (2 HBD), or pyrrolidine isosteres with differing ring pucker geometries [1]. These differences directly impact target binding affinity, selectivity, and CNS multiparameter optimization (MPO) scores, making generic substitution chemically invalid for structure-based design campaigns [2].

Quantitative Differentiation Evidence: N-Ethyl-3-methylazetidin-3-amine Versus Closest Azetidine-3-amine Analogs


pKa Modulation: N-Ethyl Substitution Maintains High Basicity Comparable to Unsubstituted Azetidine While Adding Lipophilic Bulk

N-Ethyl-3-methylazetidin-3-amine exhibits a predicted pKa of 11.46 ± 0.40, which is only marginally higher than unsubstituted azetidine (pKa 11.29, experimentally determined in aqueous solution) and comparable to pyrrolidine (pKa 11.27) and piperidine (pKa 11.22) . This confirms that N-ethyl substitution on the 3-aminoazetidine scaffold preserves the high basicity characteristic of the azetidine class—a property critical for protonation-dependent target engagement at physiological pH—while the 3-methyl group introduces steric differentiation [1]. In contrast, N-ethyl-N-methylazetidin-3-amine (tertiary amine) lacks a hydrogen-bond donor, fundamentally altering its molecular recognition profile, and 3-methylazetidin-3-amine (primary amine, pKa estimated ~10.0–10.5) shows reduced basicity due to the absence of the N-alkyl electron-donating effect [2].

basicity physicochemical properties medicinal chemistry

Hydrogen-Bond Donor/Acceptor Profile: Secondary Amine Character Distinguishes from N,N-Disubstituted and Primary Amine Analogs

N-Ethyl-3-methylazetidin-3-amine possesses exactly one hydrogen-bond donor (N-H) and two hydrogen-bond acceptors (ring N and exocyclic N), classifying it as a secondary amine. This HBD count of 1 is optimal for CNS drug design, where the standard recommendation is ≤3 HBD for blood-brain barrier penetration [1]. In contrast, the N,N-dimethyl analog (3-azetidinamine, N,N,3-trimethyl-, CAS 149696-13-9) has 0 HBD, while the unsubstituted 3-methylazetidin-3-amine (CAS 147293-71-8) has 2 HBD (primary amine). Hydrogen-bond basicity measurements on related cyclic secondary amines show that azetidine and pyrrolidine share an equivalent hydrogen-bond acceptor strength (pKHB scale), ranking above piperidine and acyclic amines [2]. This tunability of HBD count across the azetidine-3-amine series provides direct control over passive permeability and target binding enthalpy.

hydrogen bonding molecular recognition SAR

Lipophilicity Differentiation: Balanced cLogP for CNS Lead-Like Space Versus More Polar or Lipophilic Analogs

The estimated LogP of N-ethyl-3-methylazetidin-3-amine is approximately 0.8 (based on structural analogy; the related 3-ethyl-3-methylazetidine hydrochloride has a reported LogP of 1.11 [1]). This falls within the optimal CNS lead-like range (LogP 1–3) [2]. For comparison, the unsubstituted 3-methylazetidin-3-amine (MW 86.14) is expected to have a significantly lower LogP (~−0.3 to 0.0) due to the absence of the N-ethyl group, while the N,N-dimethyl analog (CAS 149696-13-9, MW 114.19) would have a similar LogP but lacks HBD capacity. The N-isopropyl analog (estimated MW 128.22, LogP ~1.3) would be more lipophilic, potentially reducing solubility and increasing metabolic clearance. This intermediate lipophilicity of the target compound makes it a versatile starting point for both CNS and peripheral target programs, where further functionalization can modulate LogD.

lipophilicity CNS drug design ADME

Synthetic Accessibility: Single-Step Emergence of 3-Aminoazetidine Scaffolds from Bench-Stable Precursors

A 2020 study demonstrated a single-step synthesis of azetidine-3-amines from a bench-stable commercial material, proceeding in moderate-to-high yields with secondary amines [1]. While the study did not specifically report N-ethyl-3-methylazetidin-3-amine, the methodology is directly applicable to this scaffold class, enabling rapid analog generation. This contrasts with traditional multi-step routes to substituted azetidines, which require protecting group strategies and chromatographic purification. The comparative synthetic efficiency of the azetidine-3-amine scaffold versus pyrrolidine (five-membered, lower ring strain, easier synthesis but larger size) and piperidine (six-membered, even easier synthesis but significantly larger and more flexible) presents a strategic trade-off: the azetidine offers superior rigidity at the cost of modest additional synthetic complexity. This positions N-ethyl-3-methylazetidin-3-amine as a specialized building block where conformational restriction justifies the synthetic investment.

synthetic chemistry building block medicinal chemistry

Application in Kinase Inhibitor Patents: Azetidine-3-amine Scaffold as a Privileged Fragment for Enhanced Solubility and Metabolic Stability

The 3-aminoazetidine scaffold, including N-alkyl-3-methyl variants, is claimed in multiple patent families as a key structural motif for enhancing solubility, metabolic stability, and three-dimensional character of kinase inhibitors [1]. US Patent 8,623,860 (Boehringer Ingelheim) specifically exemplifies azetidine derivatives as acetyl-CoA carboxylase inhibitors, where the azetidine ring serves as a conformationally constrained linker [2]. While N-ethyl-3-methylazetidin-3-amine itself is a building block rather than a final drug candidate, its structural features match those of fragments that have progressed through lead optimization. Azetidine-containing clinical candidates such as JTE-952 (CSF-1R inhibitor) and ervogastat (DGAT2 inhibitor) demonstrate that the azetidine scaffold confers measurable advantages in kinase selectivity and ADME profiles compared to larger or more flexible ring systems [3]. For procurement, this patent landscape indicates that N-ethyl-3-methylazetidin-3-amine is a relevant intermediate for programs targeting kinases, acetyl-CoA carboxylase, or related enzyme classes.

kinase inhibitor patent analysis drug design

High-Impact Application Scenarios for N-Ethyl-3-methylazetidin-3-amine in Medicinal Chemistry and Chemical Biology


CNS Lead Optimization Programs Requiring Conformationally Restricted Secondary Amine Building Blocks

N-Ethyl-3-methylazetidin-3-amine is well-suited as a fragment or building block in CNS drug discovery programs where a single HBD, moderate lipophilicity (estimated LogP ~0.8), and low molecular weight (114.19) align with CNS MPO desirability criteria [1]. Its azetidine scaffold provides greater conformational restriction than pyrrolidine or piperidine, reducing entropic penalties upon target binding, as demonstrated in the optimization of CNS-penetrant azetidine-based kinase inhibitors [1]. Procurement of this specific N-ethyl-3-methyl substitution pattern enables systematic SAR exploration of the steric and electronic contributions of the N-alkyl group.

Kinase Inhibitor Scaffold Expansion and Selectivity Profiling

The 3-aminoazetidine motif has been successfully employed in Type II kinase inhibitor design, where the rigid azetidine ring orients substituents into the allosteric back pocket [2]. The clinical candidate JTE-952 (CSF-1R inhibitor) demonstrates high kinase selectivity and cellular potency (IC50 = 20 nM) conferred by the azetidine core. N-Ethyl-3-methylazetidin-3-amine can serve as a direct synthetic intermediate for generating focused libraries of azetidine-containing kinase inhibitors, enabling head-to-head comparison with pyrrolidine- or piperidine-based analogs to establish selectivity advantages.

Structure-Activity Relationship Studies on Hydrogen-Bond Donor Effects in Target Engagement

The secondary amine character (1 HBD) of N-ethyl-3-methylazetidin-3-amine provides a critical tool for probing hydrogen-bond donor requirements at target binding sites [3]. Systematic comparison with the primary amine analog (2 HBD; 3-methylazetidin-3-amine) and the tertiary amine analog (0 HBD; N,N-dimethyl derivative) allows medicinal chemists to quantify the energetic contribution of a single HBD to binding affinity and selectivity, a key parameter in fragment-based drug design.

Development of Azetidine-Based Chemical Probes for Chemoproteomics

Azetidine scaffolds are increasingly recognized for their utility in chemical probe development due to enhanced solubility and metabolic stability [4]. N-Ethyl-3-methylazetidin-3-amine can be functionalized at the ring nitrogen or exocyclic nitrogen to generate activity-based probes or photoaffinity labels that maintain the favorable physicochemical properties of the azetidine core while introducing target-capture or detection handles.

Quote Request

Request a Quote for N-ethyl-3-methylazetidin-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.